2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with the molecular formula C21H22ClN5O2 and a molecular weight of 411.895 g/mol . This compound is notable for its unique structure, which includes a piperazine ring, a chlorobenzyl group, and an indole moiety.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyl group.
Formation of the indole moiety: The indole moiety is synthesized separately through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the indole moiety with the piperazine derivative: The final step involves the coupling of the indole moiety with the piperazine derivative through a hydrazone formation reaction.
Analyse Chemischer Reaktionen
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide: This compound has a similar structure but includes a dimethoxybenzylidene group instead of the indole moiety.
2-[4-(2-chlorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol: This compound features a cyclohexyl group and an ethanol moiety, making it structurally similar but functionally different.
These comparisons highlight the uniqueness of 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide, particularly its indole moiety, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22ClN5O2 |
---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-17-7-3-1-5-15(17)13-26-9-11-27(12-10-26)14-19(28)24-25-20-16-6-2-4-8-18(16)23-21(20)29/h1-8,23,29H,9-14H2 |
InChI-Schlüssel |
JYMXQZPCLYVXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.